![molecular formula C24H40ClNO B13760902 N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine CAS No. 6288-44-4](/img/structure/B13760902.png)
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to an octadecylidene chain, with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with octadecanal in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydroxylamine: A simpler analog with similar functional groups but a shorter carbon chain.
N-(4-chlorophenyl)hydroxylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine stands out due to its long octadecylidene chain, which imparts unique physicochemical properties. This structural feature may enhance its solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
6288-44-4 |
|---|---|
Molecular Formula |
C24H40ClNO |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine |
InChI |
InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3 |
InChI Key |
CBFANXZBYHRDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


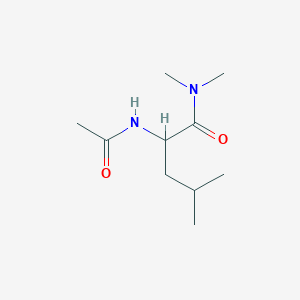
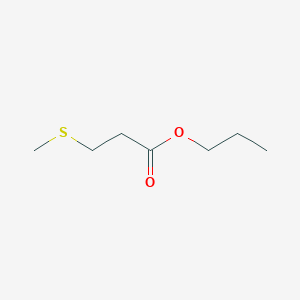
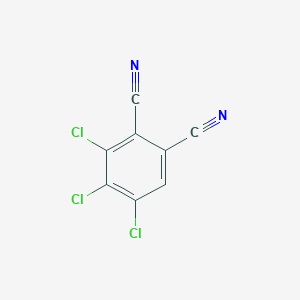
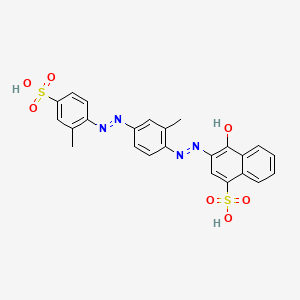
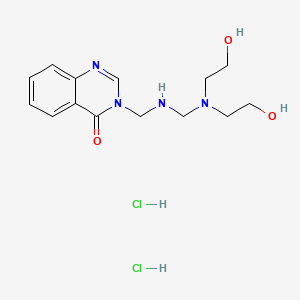
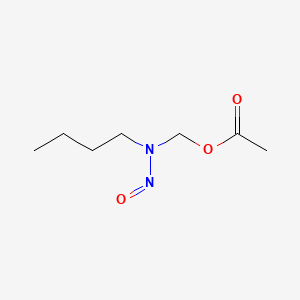
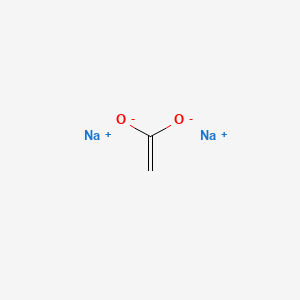

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
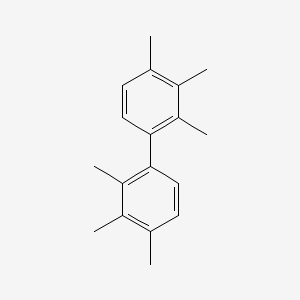
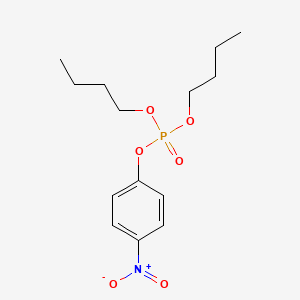
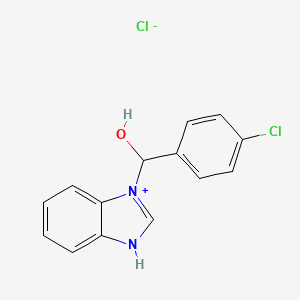
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
